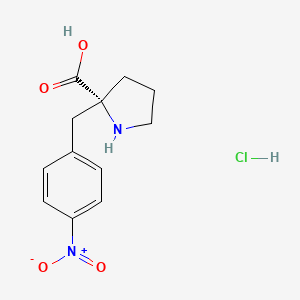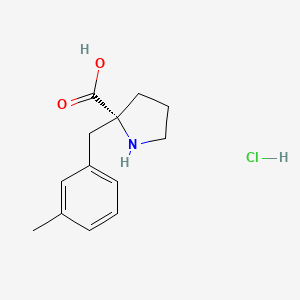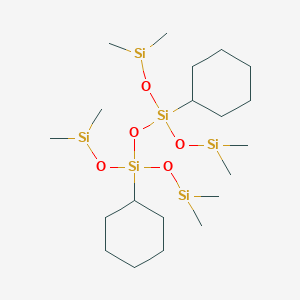
4-Fluoro-1H-indol-7-amine
Übersicht
Beschreibung
4-Fluoro-1H-indol-7-amine is a compound with the molecular formula C8H7FN2. It is an indole derivative, which is a class of compounds that have diverse pharmacological activities . The indole scaffold is found in many important synthetic drug molecules and has been the focus of much research in drug discovery .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a topic of interest among organic and medicinal chemists . Various methods, both classical and advanced, have been reported for the synthesis of indoles . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring, which is a benzene ring fused to a pyrrole ring, with a fluorine atom attached at the 4-position and an amine group attached at the 7-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 150.16 and its IUPAC name is 7-fluoro-1H-indol-5-amine . It is a solid at room temperature and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Neurological Research
4-Fluoro-1H-indol-7-amine plays a significant role in neurological research. For instance, studies on compounds like 18F-labeled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine (18F-MK-6240) have shown potential in imaging neurofibrillary tangles (NFTs) in Alzheimer's disease. The tracer shows high selectivity and subnanomolar-affinity, providing valuable insights into the distribution of NFTs in the brain, making it a promising tool for clinical development in studies related to Alzheimer's and other neurodegenerative diseases (Lohith et al., 2018).
Cancer Research
Fluorinated compounds, such as 18fluorodeoxyglucose, are crucial in cancer research, particularly in distinguishing between indolent and aggressive forms of non-Hodgkin's lymphoma. The intensity of uptake in positron emission tomography (PET) scans serves as an indicator of the aggressiveness of the disease, offering a non-invasive method for diagnosing and monitoring lymphoma (Schöder et al., 2005).
Dental and Oral Health
Compounds containing fluoride, such as amine fluoride/stannous fluoride, are extensively studied for their effectiveness in dental health. These compounds are used in toothpaste and mouthrinses to prevent dental caries and gingivitis. Research has shown that they can significantly reduce plaque accumulation and gingivitis, making them a standard component in oral healthcare products (Øgaard et al., 2006).
Environmental and Biological Monitoring
Fluorinated organic compounds are used in various commercial applications and have been identified as ubiquitous contaminants in humans and animals. Studies have been conducted to measure the levels of these compounds in human blood from different countries to assess exposure levels and understand the impact on human health. For example, perfluorooctanesulfonate and related fluorochemicals have been found in human blood, indicating widespread exposure and necessitating further research to understand the sources and pathways of human exposure to these chemicals (Kannan et al., 2004).
Safety and Hazards
The safety data sheet for 4-Fluoro-1H-indol-7-amine indicates that it should be handled with care. It is recommended to use personal protective equipment such as safety goggles with side-shields, gloves, and a dust mask . The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation, eye irritation, and respiratory irritation .
Zukünftige Richtungen
Indole derivatives, including 4-Fluoro-1H-indol-7-amine, have immense potential to be explored for newer therapeutic possibilities . They have been extensively explored as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the development of novel compounds with anti-tubercular activity based on the indole scaffold .
Wirkmechanismus
Indole Derivatives
Indole derivatives are a significant class of heterocyclic compounds that are prevalent in many natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Biological Activities
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities have sparked interest among researchers to synthesize a variety of indole derivatives .
Pharmacological Potential
Indole scaffold has been found in many important synthetic drug molecules, providing a valuable treatment option as it binds with high affinity to multiple receptors . This has been helpful in developing new useful derivatives .
Eigenschaften
IUPAC Name |
4-fluoro-1H-indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJCYETYVMSJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663604 | |
| Record name | 4-Fluoro-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
292636-13-6 | |
| Record name | 4-Fluoro-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Ethylthio)benzo[d]thiazol-5-ol](/img/structure/B1500291.png)
![4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1500292.png)

![2-Chloro-N-(2-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]acetamide](/img/structure/B1500295.png)
![2-[2-(4-Bromophenyl)hydrazono]-2-chloro-N,N-dimethylacetamide](/img/structure/B1500296.png)







